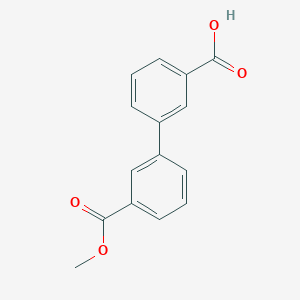
Tert-butyl 3,5-dibromobenzoate
Übersicht
Beschreibung
Tert-butyl 3,5-dibromobenzoate is a chemical compound with the molecular formula C11H12Br2O2 and a molecular weight of 336.02 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of tert-butyl 3,5-dibromobenzoate involves several steps. An oven-dried flask is charged with toluene and cooled in an acetone bath. A solution of n-butylmagnesium chloride is added, followed by n-butyllithium. The resulting slurry is stirred and then a solution of 1,3,5-tribromobenzoate in toluene is added. After stirring, a solution of di-tert-butyl dicarbonate in toluene is added. The reaction mixture is then quenched by the addition of an aqueous solution of citric acid .Molecular Structure Analysis
The molecular structure of tert-butyl 3,5-dibromobenzoate consists of a benzoate core with two bromine atoms and a tert-butyl group attached .Physical And Chemical Properties Analysis
Tert-butyl 3,5-dibromobenzoate is a substance used for research and development . Its physical and chemical properties are not well-documented.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Bismuth-based cyclic synthesis : Tert-butyl 3,5-dibromobenzoate derivatives have been utilized in bismuth-based cyclic synthesis processes. For example, 3,5-di-tert-butyl-4-hydroxybenzoic acid is produced using bismuth-based C-H bond activation and CO2 insertion chemistry, involving oxyarylcarboxy dianion as an intermediate (Kindra & Evans, 2014).
Electrochemical synthesis of benzoxazole derivatives : An electrochemical method has been developed for synthesizing benzoxazole derivatives using electrogenerated 3,5-di-tert-butyl-1,2-benzoquinone. This method offers a green and efficient approach for preparing benzoxazoles (Salehzadeh, Nematollahi, & Hesari, 2013).
Synthesis of Antioxidant Compounds : Research has explored the synthesis of various compounds with antioxidant properties, such as 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, from tert-butyl 3,5-dibromobenzoate derivatives. These compounds have shown significant free-radical scavenging ability (Shakir, Ariffin, & Abdulla, 2014).
Material Science and Polymer Applications
Gas Permeation Properties in Polybenzimidazoles : Systematic structural variations in polybenzimidazole polymers, incorporating tert-butyl groups, have led to improvements in gas permeation properties. This research is significant for the development of advanced gas separation membrane materials (Kumbharkar, Karadkar, & Kharul, 2006).
Polyolefin Elastomer Grafted with Antioxidant Behavior : Tert-butyl 3,5-dibromobenzoate derivatives have been used to synthesize monomeric antioxidants, which exhibit enhanced thermal stability when grafted onto polymer chains. This research contributes to the development of polymers with improved antioxidant properties (Manteghi, Ahmadi, & Arabi, 2016).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Eigenschaften
IUPAC Name |
tert-butyl 3,5-dibromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZQNXYGSNXKBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620937 | |
| Record name | tert-Butyl 3,5-dibromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,5-dibromobenzoate | |
CAS RN |
422569-46-8 | |
| Record name | tert-Butyl 3,5-dibromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


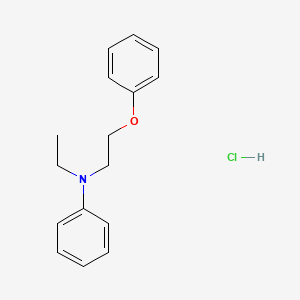
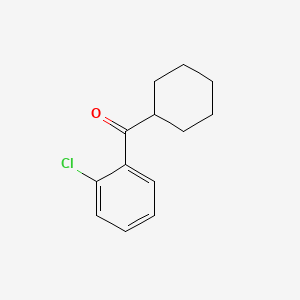

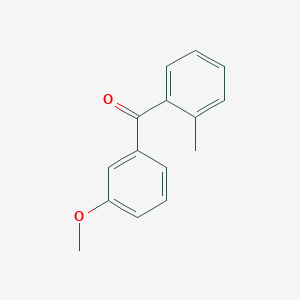
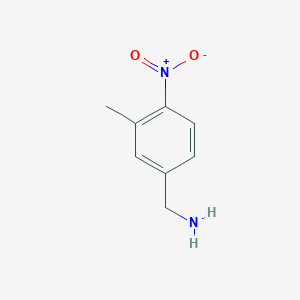
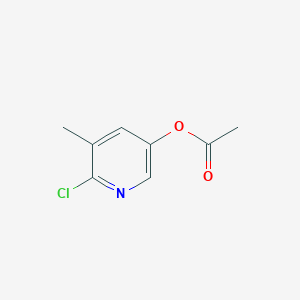
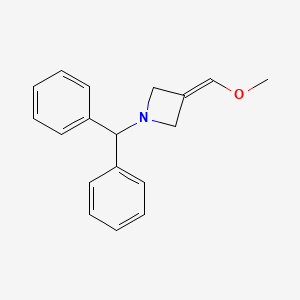
![1-Cyclohexyl-5-[(piperidin-1-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B1612754.png)

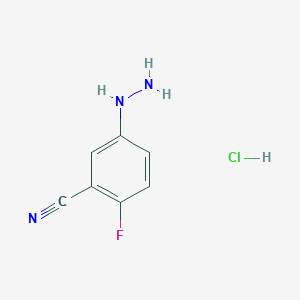
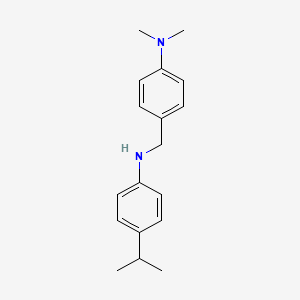
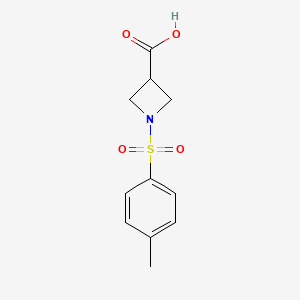
![1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL](/img/structure/B1612762.png)
